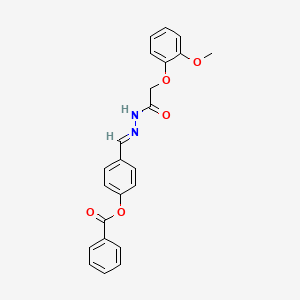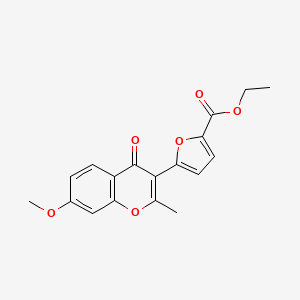
4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate ester linked to a phenyl ring through a carbohydrazonoyl group. The presence of methoxyphenoxy and acetyl groups further adds to its chemical diversity, making it an interesting subject for study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-methoxyphenol with chloroacetic acid to form 2-methoxyphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce the carbohydrazide derivative. The final step involves the esterification of the carbohydrazide with benzoic acid under acidic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbohydrazonoyl group can be reduced to form hydrazine derivatives.
Substitution: The phenyl and benzoate rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl benzoates.
Aplicaciones Científicas De Investigación
4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and carbohydrazonoyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
- 2-Methoxy-4-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
Comparison: Compared to its similar compounds, 4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to the specific positioning of the methoxy and carbohydrazonoyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
302910-33-4 |
|---|---|
Fórmula molecular |
C23H20N2O5 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H20N2O5/c1-28-20-9-5-6-10-21(20)29-16-22(26)25-24-15-17-11-13-19(14-12-17)30-23(27)18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,25,26)/b24-15+ |
Clave InChI |
TXOVHFSBEBQQHW-BUVRLJJBSA-N |
SMILES isomérico |
COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11984261.png)
![N-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide](/img/structure/B11984273.png)

![3-tert-butyl-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11984284.png)
![diethyl 5-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11984302.png)
![N,N-dimethyl-4-(5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B11984304.png)



![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11984323.png)
![N'~1~,N'~3~-bis[(E)-(4-methylphenyl)methylidene]propanedihydrazide](/img/structure/B11984334.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11984340.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11984346.png)
![8-(cyclohexylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11984353.png)
